REACTION_CXSMILES
|
CO[C:3]1[CH2:4][CH2:5][CH2:6][N:7]=1.[C:8]1(=[O:17])[O:16][C:13]([CH3:15])([CH3:14])[O:12][C:10](=[O:11])[CH2:9]1.C(N(CC)CC)C>C1C=CC=CC=1>[CH3:14][C:13]1([CH3:15])[O:16][C:8](=[O:17])[C:9](=[C:3]2[CH2:4][CH2:5][CH2:6][NH:7]2)[C:10](=[O:11])[O:12]1
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
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COC=1CCCN1
|
Name
|
|
Quantity
|
7.78 g
|
Type
|
reactant
|
Smiles
|
C1(CC(=O)OC(C)(C)O1)=O
|
Name
|
|
Quantity
|
1.35 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product is recrystalized from EtOH (95 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C(C(O1)=O)=C1NCCC1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 38.5 mmol | |
AMOUNT: MASS | 8.13 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |